Ethyl 2-fluoro-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
The presence of a trifluoromethyl group can significantly affect pharmaceutical growth . More research is needed to elucidate the exact biochemical pathways this compound influences.
Pharmacokinetics
The trifluoromethyl group can potentially affect the bioavailability of the compound
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . More research is needed to understand the specific effects of this compound.
Action Environment
The trifluoromethyl group can potentially affect the compound’s stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is often used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is a typical oxidizing agent.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2-fluoro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: 2-fluoro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the fluorine atom at the 2-position.
Ethyl 2-fluoro-5-(trifluoromethyl)benzoate: Similar structure with a different position of the trifluoromethyl group.
Ethyl 2-fluoro-3-(trifluoromethyl)benzoate: Another positional isomer with the trifluoromethyl group at the 3-position
Uniqueness
Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 2-fluoro-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYFZGMAMOBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.